molecular formula C11H13ClN2O2 B3095913 1-Isonicotinoyl-4-piperidinone hydrochloride CAS No. 1269199-40-7

1-Isonicotinoyl-4-piperidinone hydrochloride

Cat. No.: B3095913
CAS No.: 1269199-40-7
M. Wt: 240.68
InChI Key: DSFATXNBLAPJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isonicotinoyl-4-piperidinone hydrochloride is a chemical compound that belongs to the class of piperidones and isonicotinoyl derivatives It is characterized by the presence of a piperidinone ring substituted with an isonicotinoyl group

Future Directions

Piperidines, which are key components of 1-Isonicotinoyl-4-piperidinone hydrochloride, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

The synthesis of 1-isonicotinoyl-4-piperidinone hydrochloride involves several steps, typically starting with the preparation of 4-piperidone. One common method involves the conjugate reduction of dihydropyridones using zinc and acetic acid, which provides a simple and mild reduction pathway . The subsequent step involves the coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate in the presence of a catalyst to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Isonicotinoyl-4-piperidinone hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-isonicotinoyl-4-piperidinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, derivatives of isonicotinoyl compounds have been shown to exhibit antimicrobial activity by inhibiting the synthesis of essential bacterial components . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Isonicotinoyl-4-piperidinone hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(pyridine-4-carbonyl)piperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h1-2,5-6H,3-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFATXNBLAPJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isonicotinoyl-4-piperidinone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Isonicotinoyl-4-piperidinone hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Isonicotinoyl-4-piperidinone hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Isonicotinoyl-4-piperidinone hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Isonicotinoyl-4-piperidinone hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Isonicotinoyl-4-piperidinone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.